
1,3,7,9-Tetrachlorodibenzo-P-dioxin
Descripción general
Descripción
1,3,7,9-Tetrachlorodibenzo-P-dioxin (TCDD) is a highly toxic environmental pollutant that has been linked to various adverse health effects. It is a by-product of industrial processes such as the burning of chlorinated organic compounds, and is also found in certain pesticides, herbicides, and other chemicals. It is a persistent organic pollutant (POP) that has been found to accumulate in the environment and in the food chain. TCDD has been linked to a number of adverse health effects, including cancer, reproductive and developmental effects, and immune system dysfunction.
Aplicaciones Científicas De Investigación
Environmental Toxicity and Impact
1,3,7,9-Tetrachlorodibenzo-P-dioxin, known for its high toxicity and stability, has significant environmental implications. It's a by-product in the manufacture of polychlorinated phenols and has been linked to widespread environmental contamination. Studies have highlighted its potent toxic properties and the need for careful environmental monitoring (Giri, 1986); (Mocarelli et al., 1992).
Human Health Effects
Extensive research has been conducted on the health impacts of 1,3,7,9-Tetrachlorodibenzo-P-dioxin exposure. Studies have shown its association with various health issues, including cancer, heart disease, and diabetes among exposed workers. The compound has been classified as a group 1 human carcinogen (Steenland et al., 1999).
Immunotoxicity
The compound has been studied for its effects on immunocompetence, showing impacts on both innate and acquired immunity. Its immunotoxic effects are considered among the earliest and most sensitive indicators of toxicity (Holsapple et al., 1991).
Induction of Enzymatic Activity
Research has identified 1,3,7,9-Tetrachlorodibenzo-P-dioxin as a potent inducer of certain enzymes, such as hepatic δ-aminolevulinic acid synthetase in the chick embryo. This aspect of the compound is crucial for understanding its biochemical impacts (Poland & Glover, 1973).
Exposure Assessment
Advancements have been made in measuring 1,3,7,9-Tetrachlorodibenzo-P-dioxin levels in human tissues, providing valuable data for assessing human exposure and potential health risks. Such measurements have been crucial in understanding the extent of human exposure to this compound (Patterson et al., 1986).
Mechanistic Insights
Studies have delved into the mechanisms of 1,3,7,9-Tetrachlorodibenzo-P-dioxin's action, such as changes in chromatin structure and interaction with transcription factors. These insights are vital for understanding the molecular basis of its toxicity and health effects (Durrin & Whitlock, 1989).
Reevaluation of Toxic Equivalency Factors
The World Health Organization has reevaluated the toxic equivalency factors (TEFs) for dioxin-like compounds, including 1,3,7,9-Tetrachlorodibenzo-P-dioxin, to better estimate exposure and risks. This reevaluation is essential for more accurate risk assessments and regulatory controls (van den Berg et al., 2006).
Impact on Reproductive and Developmental Health
The compound's effects on reproductive and developmental health have been a subject of research, particularly in fish models. Understanding these effects is critical for assessing the ecological and human health risks posed by exposure to dioxin-like AHR agonists (King-Heiden et al., 2012).
Environmental Monitoring and Analysis
Development of sensitive assays for 1,3,7,9-Tetrachlorodibenzo-P-dioxin has facilitated environmental monitoring and research. These assays enable quick and cost-effective analysis, essential for environmental studies and regulatory decisions (Shan et al., 2001).
Propiedades
IUPAC Name |
1,3,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYHLJVDHUACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074070 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7,9-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
62470-53-5, 116889-70-4 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116889-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F575L1CA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




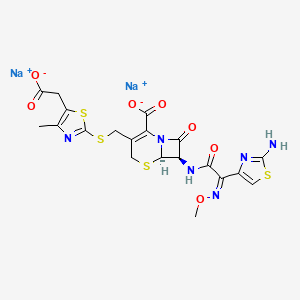
![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)

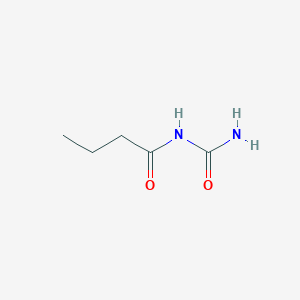
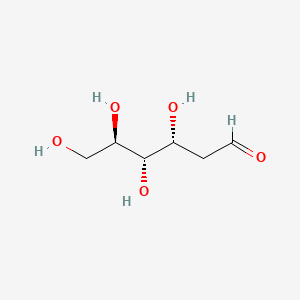
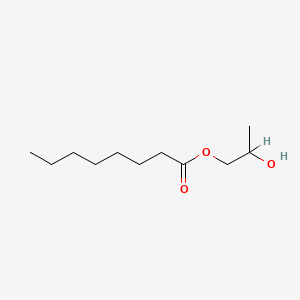
![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)
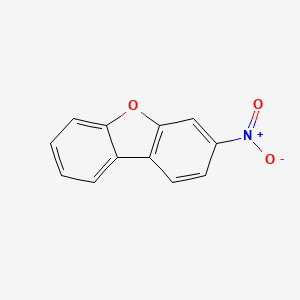

![[2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-](/img/structure/B1219394.png)
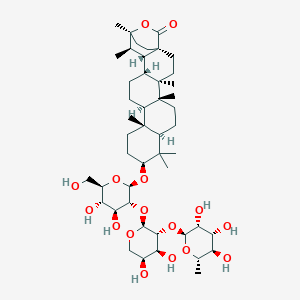

![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)